2-(1H-Indazol-3-yloxy)acetonitrile

Catalog No.
S15460694
CAS No.
M.F
C9H7N3O
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-Indazol-3-yloxy)acetonitrile

Product Name

2-(1H-Indazol-3-yloxy)acetonitrile

IUPAC Name

2-(1H-indazol-3-yloxy)acetonitrile

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C9H7N3O/c10-5-6-13-9-7-3-1-2-4-8(7)11-12-9/h1-4H,6H2,(H,11,12)

InChI Key

NPBQHJBCPSTWQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)OCC#N

2-(1H-Indazol-3-yloxy)acetonitrile is a chemical compound characterized by its unique structure, which includes an indazole moiety linked to an acetonitrile group. The molecular formula is C9H11N3OC_9H_{11}N_3O with a molecular weight of 177.20 g/mol. The compound features a hydroxyl group attached to the indazole, making it a potential candidate for various biological applications due to its ability to interact with biological targets.

  • Oxidation: It can be oxidized to form hydroxyl or carbonyl derivatives, utilizing common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield fully saturated derivatives, often facilitated by catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
  • Substitution: The nitrile group can engage in nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.

Research indicates that 2-(1H-Indazol-3-yloxy)acetonitrile exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an anti-inflammatory and anticancer agent. The indazole structure allows it to form hydrogen bonds with various biological targets, influencing pathways related to inflammation and cell proliferation .

The synthesis of 2-(1H-Indazol-3-yloxy)acetonitrile typically involves several steps:

  • Formation of the Indazole Core: This is achieved through the cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions.
  • Hydrogenation: The indazole core may undergo hydrogenation to yield a tetrahydroindazole derivative.
  • Nucleophilic Substitution: The tetrahydroindazole derivative is then reacted with chloroacetonitrile in the presence of a base like sodium hydride to produce the final product .

The applications of 2-(1H-Indazol-3-yloxy)acetonitrile span various fields:

  • Medicinal Chemistry: It serves as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer drugs.
  • Biological Studies: Used in enzyme inhibition studies and receptor binding assays due to its ability to interact with biological molecules.
  • Industrial

The interaction studies of 2-(1H-Indazol-3-yloxy)acetonitrile focus on its mechanism of action involving specific molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of certain protein kinases, which play crucial roles in various signaling pathways associated with cancer and inflammation . These interactions are vital for understanding its therapeutic potential.

Several compounds share structural similarities with 2-(1H-Indazol-3-yloxy)acetonitrile, including:

  • 2-(1H-Indazol-1-yl)acetonitrile
  • 2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)acetonitrile
  • 2-(2-Methyl-1H-benzol[d]imidazol-1-yl)acetonitrile
Compound NameStructural FeaturesUnique Characteristics
2-(1H-Indazol-3-yloxy)acetonitrileIndazole core with acetonitrilePotential anti-inflammatory and anticancer properties
2-(1H-Indazol-1-yl)acetonitrileIndazole core without hydroxyl groupLess interaction potential due to lack of hydroxyl
2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)acetonitrileDimethyl substitution on benzimidazoleDifferent biological activity profile
2-(2-Methyl-1H-benzol[d]imidazol-1-yl)acetonitrileMethyl substitution on benzimidazoleVariation in solubility and reactivity

These compounds differ primarily in their substituents and functional groups, which significantly influence their biological activities and chemical properties. The presence of the hydroxyl group in 2-(1H-Indazol-3-yloxy)acetonitrile enhances its ability to form hydrogen bonds, making it unique among similar compounds .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.058911855 g/mol

Monoisotopic Mass

173.058911855 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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